Homobutein Homobutein Homobutein analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Homobutein is a member of chalcones.
Homobutein is a natural product found in Amburana cearensis and Erythrina abyssinica with data available.
Brand Name: Vulcanchem
CAS No.: 34000-39-0
VCID: VC0191823
InChI: InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O
Molecular Formula: C16H14O5
Molecular Weight: 286.28

Homobutein

CAS No.: 34000-39-0

Cat. No.: VC0191823

Molecular Formula: C16H14O5

Molecular Weight: 286.28

* For research use only. Not for human or veterinary use.

Homobutein - 34000-39-0

CAS No. 34000-39-0
Molecular Formula C16H14O5
Molecular Weight 286.28
IUPAC Name (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+
SMILES COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O

Chemical Structure and Properties

Molecular Formula and Identification

Homobutein is formally known as (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, with a molecular formula of C₁₆H₁₄O₅ . The compound is also known by several synonyms, including 3-O-Methylbutein and 2',4,4'-Trihydroxy-3-methoxychalcone, which reflect its structural relationship to butein with an additional methoxy group . In chemical databases, homobutein is identified with the CAS registry number 34000-39-0 and has a PubChem CID of 6438092 .

Structural Features

Homobutein's structure consists of two phenyl rings connected by an α,β-unsaturated carbonyl bridge, characteristic of chalcones. The A-ring (2,4-dihydroxyphenyl) features hydroxyl groups at positions 2' and 4', while the B-ring (4-hydroxy-3-methoxyphenyl) contains a hydroxyl group at position 4' and a methoxy group at position 3' . This specific substitution pattern distinguishes homobutein from related chalcones such as butein and contributes to its unique biochemical interactions and properties .

Physical and Chemical Properties

Homobutein has a molecular weight of 286.28 g/mol . When analyzed by mass spectrometry, it exhibits an experimental mass (m/z) of 287.0910 in its protonated form [M+H]+, which is very close to the theoretical mass of 287.0919, with a difference of -3.1 ppm . This precise mass measurement is crucial for accurate identification and quantification of homobutein in complex biological matrices.

The chemical reactivity of homobutein is influenced by its hydroxyl groups, which can participate in hydrogen bonding and redox reactions. These structural features are particularly important for its antioxidant properties and interactions with biological targets .

Natural Sources and Occurrence

Homobutein has been reported in several plant species, most notably in Erythrina abyssinica (Coral tree) and Amburana cearensis . These plants have been used in traditional medicine in various cultures, suggesting that homobutein may contribute to their therapeutic effects. The compound appears to be distributed across different plant families, indicating its widespread occurrence in nature.

Recent analytical studies have also identified homobutein in Astragalus species, where it was detected through liquid chromatography-mass spectrometry analysis with a retention time of 8.64 minutes . This finding expands our understanding of the natural sources of homobutein and suggests its potential contribution to the biological activities of Astragalus preparations, which are widely used in traditional Chinese medicine.

Biological Activities

Antimalarial Activity

Research has investigated homobutein's potential antimalarial properties. Studies of chalcones from Erythrina abyssinica, including homobutein, have shown moderate antiplasmodial activity . The mechanism of antimalarial action may involve multiple pathways, including interactions with parasite-specific enzymes and antioxidant effects that counter oxidative stress associated with malarial infection.

Molecular docking studies with Falcipain-2, a critical cysteine protease in Plasmodium falciparum (the parasite responsible for malaria), revealed that homobutein can interact with this enzyme, though with weaker binding compared to other chalcones like butein . The three-dimensional interactions show that homobutein forms hydrogen bonds with amino acids Asn81, Leu172, and Asp234 in the enzyme's active site, with a calculated binding energy of -16.7 kcal/mol .

Antioxidant Properties

Homobutein, like other chalcones, demonstrates significant antioxidant properties. Theoretical investigations have examined homobutein's antioxidant activity through different mechanisms, including hydrogen atom transfer, electron transfer, and iron chelation . The presence of hydroxyl groups in its structure contributes significantly to these antioxidant capabilities.

A comparative study of chalcone derivatives, including homobutein, butein, kanakugiol, and pedicellin, investigated their antioxidant properties specifically through the Fe chelation mechanism . The ability to chelate iron ions is an important antioxidant mechanism as it prevents iron from participating in the Fenton reaction, which generates harmful hydroxyl radicals.

Molecular Interactions and Mechanisms

Interactions with Falcipain-2

Detailed molecular modeling studies have provided insights into homobutein's interactions with falcipain-2, a key enzyme in the malaria parasite's life cycle. According to these studies, homobutein forms multiple hydrogen bonds with amino acid residues in the enzyme's active site, including Asn81, Leu172, and Asp234 .

These molecular details help explain why homobutein might show moderate rather than strong antimalarial activity and provide valuable structure-activity relationship insights for future drug design efforts.

Fe Chelation Mechanism

The antioxidant activity of homobutein through iron chelation has been investigated theoretically. The compound's structure, with multiple hydroxyl groups and a carbonyl function, provides potential coordination sites for iron ions . This chelation can prevent iron from participating in redox reactions that generate harmful reactive oxygen species.

Analytical Detection and Identification

Modern analytical techniques have enabled the reliable detection and quantification of homobutein in complex plant extracts and biological samples. In recent studies, homobutein was identified in plant extracts using liquid chromatography coupled with mass spectrometry (LC-MS) .

Table 1: Analytical Parameters for Homobutein Detection

ParameterValue
Retention Time8.64 minutes
Selected Ion[M+H]+
Experimental Mass (m/z)287.0910
Theoretical Mass (m/z)287.0919
Mass Error (ppm)-3.1

These analytical parameters provide a reliable fingerprint for homobutein identification in complex matrices and can be used for quality control of herbal preparations containing this compound .

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